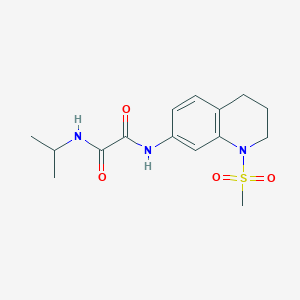![molecular formula C16H23NO3S B2362364 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide CAS No. 1904064-97-6](/img/structure/B2362364.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds with similar structures has focused on their synthesis and chemical properties. For instance, compounds related to tetrahydropyran derivatives have been synthesized through various methods, including phosphine-catalyzed annulation reactions, which are crucial for creating highly functionalized molecules with potential applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003). These synthetic strategies are essential for designing and developing new chemical entities with desired biological or physical properties.
Antioxidant and Antimicrobial Activities
Compounds with phenolic structures have been studied for their antioxidant and antimicrobial activities. For example, phenolic compounds extracted from plants have shown significant antioxidant activity, which can be leveraged in the food preservation, pharmaceutical, and cosmetic industries (León et al., 2014). Such properties are crucial for developing new antioxidants and antimicrobials from natural sources.
Potential for Pharmacological Applications
The structural motifs present in "2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" suggest potential pharmacological applications. Previous research on similar compounds has focused on their pharmacological activities, including anti-inflammatory and antimicrobial effects. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These studies highlight the potential of structurally related compounds in drug discovery and development.
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13(20-14-5-3-2-4-6-14)16(18)17-9-12-21-15-7-10-19-11-8-15/h2-6,13,15H,7-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPLOZQWDXSBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1CCOCC1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)
![12-[(2-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2362296.png)



![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

